N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide
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Overview
Description
N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazoloquinoline moiety, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the formation of the triazoloquinoline core followed by the introduction of the oxolan-2-ylmethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different alkyl or aryl groups.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications, including antimicrobial and antiviral activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The triazoloquinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
N-[(oxolan-2-yl)methyl]-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the oxolan-2-ylmethyl group enhances its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(18-10-13-5-3-9-23-13)11-24-17-20-19-15-8-7-12-4-1-2-6-14(12)21(15)17/h1-2,4,6-8,13H,3,5,9-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLMPDLHXVISEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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